hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione is a heterocyclic compound with a unique structure that incorporates both pyrrolo and thiadiazine rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with a thiadiazine precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Exhibits enzyme inhibitory activities and potential therapeutic applications.
Uniqueness
Hexahydro-1H-2lambda6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione stands out due to its unique combination of pyrrolo and thiadiazine rings, which confer distinct chemical and biological properties.
Biological Activity
Hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine-2,2,4-trione is a nitrogen-rich heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, cytotoxicity, and other biological properties based on diverse research findings.
Chemical Structure
The compound's IUPAC name is tetrahydro-1H-pyrrolo[1,2-d][1,2,4]thiadiazin-4(3H)-one 2,2-dioxide. The molecular formula is C6H10N2O3S with a molecular weight of approximately 174.22 g/mol. Its structural features contribute to its biological reactivity and interaction with biological targets.
Synthesis
The synthesis of hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine derivatives typically involves multi-step organic reactions. For instance, the compound can be synthesized through the reaction of thioketones with hydrazines followed by cyclization processes involving various reagents to yield the desired heterocycles .
Cytotoxicity
A significant area of research focuses on the cytotoxic effects of this compound and its derivatives. In studies evaluating cytotoxic activity against cancer cell lines such as HeLa and MCF-7, certain derivatives exhibited promising results. For example:
Compound | Cell Line | IC50 (μM) |
---|---|---|
3d | HeLa | 29 |
3c | MCF-7 | 73 |
The presence of specific substituents in the structure enhances lipophilicity and interaction with cellular targets, thereby increasing cytotoxic activity .
Antimicrobial Activity
Research also indicates that derivatives of hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine exhibit antimicrobial properties. For instance, compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria through disk diffusion methods .
Antioxidant Properties
In addition to cytotoxic and antimicrobial activities, some studies have investigated the antioxidant potential of these compounds. Using assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power), certain derivatives demonstrated antioxidant capabilities comparable to traditional antioxidants .
Case Studies
Several case studies have highlighted the efficacy of hexahydro-1H-2λ6-pyrrolo[1,2-d][1,2,4]thiadiazine derivatives in various therapeutic areas:
- Anticancer Studies : A study synthesized multiple derivatives and assessed their cytotoxicity against different cancer cell lines. The findings suggested that modifications in the thiadiazole ring significantly influenced biological activity.
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of synthesized pyrroloimidazole derivatives that share structural similarities with hexahydro compounds. The results illustrated effective bacteriostatic properties .
Properties
IUPAC Name |
2,2-dioxo-6,7,8,8a-tetrahydro-1H-pyrrolo[1,2-d][1,2,4]thiadiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S/c9-6-7-12(10,11)4-5-2-1-3-8(5)6/h5H,1-4H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYVCEUCEBCGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CS(=O)(=O)NC(=O)N2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.